N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide
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Overview
Description
N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting anthranilic acid with acetic anhydride in the presence of a catalyst such as acetic acid. This reaction forms 2-methylquinazolin-4-one.
O-Alkylation: The 2-methylquinazolin-4-one is then subjected to O-alkylation using benzyl bromide in the presence of a base such as potassium carbonate. This step forms the intermediate compound, 2-((2-methylquinazolin-4-yl)oxy)benzyl acetate.
Amidation: The final step involves the amidation of the intermediate compound with acetamide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, causing damage and preventing replication.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4-one: The core structure of N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide.
Benzylquinazoline derivatives: Compounds with similar benzyl substitution on the quinazoline core.
Quinazoline N-oxides: Oxidized derivatives of quinazoline compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzyl group enhances its lipophilicity, improving its ability to interact with cellular membranes and molecular targets. This compound’s unique structure makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-benzyl-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-20-16-10-6-5-9-15(16)18(21-13)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIYYJYDGYBEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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